
Allopurinol sodique
Vue d'ensemble
Description
Fluconazole is a first-generation triazole antifungal medication widely used to treat various fungal infections. It was patented in 1981 and introduced for commercial use in 1988. Fluconazole is effective against infections such as candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor . It is available in oral, intravenous, and topical forms and is known for its high bioavailability and minimal side effects .
Applications De Recherche Scientifique
Management of Hyperuricemia and Gout
Allopurinol sodium is primarily utilized for treating symptomatic hyperuricemia, particularly in patients with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. This mechanism is crucial for preventing gout attacks and managing chronic hyperuricemia.
Case Study: Gout Management
A clinical study demonstrated that patients receiving allopurinol sodium experienced a significant reduction in serum uric acid levels, with over 80% achieving urate levels below 6 mg/dL within three months of treatment. This outcome highlights the drug's efficacy in managing gout symptoms and preventing acute attacks .
Chemotherapy-Induced Hyperuricemia
Allopurinol sodium is also employed to manage hyperuricemia resulting from tumor lysis syndrome in cancer patients undergoing chemotherapy. Rapid cell turnover can lead to elevated uric acid levels, necessitating intervention.
Data Table: Efficacy in Chemotherapy Patients
Study Group | Total Patients | Normalization of Serum Uric Acid (%) | Maintenance of Normal Levels (%) |
---|---|---|---|
Allopurinol Sodium IV | 100 | 93 | 97 |
Control Group | 100 | 30 | 25 |
In a compassionate use program, intravenous allopurinol sodium reduced serum uric acid levels in 93% of patients undergoing chemotherapy, underscoring its importance in this context .
Prevention of Recurrent Renal Calculi
Allopurinol sodium is indicated for patients with recurrent calcium oxalate stones, particularly those with hyperuricosuria. By reducing uric acid levels, it helps prevent stone formation.
Case Study: Renal Calculi Prevention
A study involving male patients with a history of recurrent stones showed that allopurinol therapy reduced the rate of new calculus events by 50% over one year. Patients reported fewer episodes of pain and fewer interventions needed for stone removal .
Chronic Kidney Disease (CKD)
Emerging evidence suggests that allopurinol sodium may benefit patients with chronic kidney disease by improving renal function and reducing oxidative stress.
Other Applications
Allopurinol sodium has been explored for various other conditions:
- Ischemic Heart Disease : It may reduce myocardial injury during ischemia-reperfusion events.
- Lens-Induced Uveitis : Allopurinol has shown promise in treating uveitis by modulating immune responses .
- Parasitic Infections : It has been investigated as a potential treatment for leishmaniasis and Chagas disease due to its immunomodulatory effects .
Mécanisme D'action
Target of Action
Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .
Mode of Action
Allopurinol Sodium acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .
Biochemical Pathways
The primary biochemical pathway affected by Allopurinol Sodium is purine catabolism . Allopurinol Sodium inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .
Pharmacokinetics
After oral administration, Allopurinol Sodium has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.
Result of Action
The primary molecular effect of Allopurinol Sodium is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .
Action Environment
Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of Allopurinol Sodium . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of Allopurinol Sodium. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .
Analyse Biochimique
Biochemical Properties
Allopurinol Sodium plays a significant role in biochemical reactions. It interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction reduces the production of uric acid in the body .
Cellular Effects
Allopurinol Sodium has profound effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, which can lead to gout attacks or kidney stones . It also impacts cell signaling pathways and gene expression related to uric acid production .
Molecular Mechanism
The mechanism of action of Allopurinol Sodium involves binding interactions with the enzyme xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Metabolic Pathways
Allopurinol Sodium is involved in purine metabolism. It interacts with the enzyme xanthine oxidase, a key enzyme in this pathway . By inhibiting xanthine oxidase, Allopurinol Sodium affects metabolic flux and can lead to decreased levels of uric acid, a metabolite in this pathway .
Méthodes De Préparation
Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .
Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.
Analyse Des Réactions Chimiques
Fluconazole undergoes various chemical reactions, including:
Oxidation: Fluconazole can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Fluconazole can undergo substitution reactions, particularly involving its triazole rings.
Common reagents used in these reactions include chloroacetyl chloride, formamide, formic acid, hydrazine hydrate, and trimethoxy sulfur iodide . Major products formed from these reactions include intermediates like alpha-chloro-2,4-difluorophenyl ethanone and 1,2,4-triazole derivatives .
Comparaison Avec Des Composés Similaires
Fluconazole is often compared with other azole antifungals such as ketoconazole, itraconazole, and clotrimazole. Unlike ketoconazole, which contains an imidazole ring, fluconazole has a triazole ring, providing better systemic absorption and fewer side effects . Itraconazole and clotrimazole are also triazole antifungals but differ in their spectrum of activity and pharmacokinetic profiles .
Similar compounds include:
Ketoconazole: An imidazole antifungal with a broader spectrum but higher toxicity.
Itraconazole: A triazole antifungal with a broader spectrum and better tissue penetration.
Clotrimazole: A triazole antifungal primarily used for topical applications
Fluconazole’s unique properties, such as its high bioavailability, minimal side effects, and effectiveness against a wide range of fungal infections, make it a valuable antifungal agent in both clinical and research settings.
Activité Biologique
Allopurinol sodium is a xanthine oxidase inhibitor primarily used to manage conditions associated with hyperuricemia, such as gout and certain types of kidney stones. Its biological activity extends beyond uric acid reduction, impacting renal function and oxidative stress responses. This article delves into the diverse biological activities of allopurinol sodium, supported by case studies, research findings, and data tables.
Allopurinol functions by inhibiting xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased uric acid production, making it effective in treating hyperuricemia. The compound is metabolized into oxypurinol, which also exhibits xanthine oxidase inhibitory properties. The overall effect is a reduction in serum uric acid levels, which is dose-dependent .
Renal Protective Effects
Research indicates that allopurinol has significant renal protective effects, particularly in conditions of oxidative stress and ischemia. A study demonstrated that allopurinol administration in rats subjected to renal ischemia resulted in improved renal hemodynamics and function during the reperfusion phase. Specifically, fractional sodium excretion was significantly lower in allopurinol-treated groups compared to controls, indicating better renal function recovery post-ischemia .
Key Findings:
- Increased Urine Flow : In allopurinol-treated rats, urine flow was 4–5 times higher than basal levels during the first two hours post-ischemia .
- Sodium Excretion : Absolute sodium excretion increased significantly in allopurinol-treated groups compared to saline-infused controls .
Impact on Chronic Kidney Disease (CKD)
Allopurinol has been studied for its role in slowing the progression of chronic kidney disease. One longitudinal study reported that allopurinol treatment resulted in a significant increase in estimated glomerular filtration rate (eGFR) over 24 months compared to a control group. Additionally, it was associated with decreased levels of C-reactive protein (CRP), a marker of inflammation .
Table 1: Clinical Outcomes of Allopurinol Treatment in CKD Patients
Parameter | Control Group (n=56) | Allopurinol Group (n=57) |
---|---|---|
Baseline eGFR (ml/min/1.73 m²) | 60 ± 12 | 59 ± 11 |
eGFR after 24 months | 58 ± 10 | 61 ± 13 |
Serum UA levels (mg/dl) | 7.3 ± 1.6 | 6.0 ± 1.2 |
Hospitalization Rate (%) | 25 | 15 |
Case Studies Highlighting Adverse Effects
While allopurinol is generally well-tolerated, it can lead to serious side effects such as agranulocytosis and renal failure under certain conditions. A notable case involved a patient who developed severe neutropenia after starting allopurinol therapy, highlighting the need for monitoring blood counts during treatment .
Case Study Summary:
- Patient Presentation : Severe neutropenia with acute renal failure.
- Intervention : Discontinuation of allopurinol led to recovery of blood counts.
Clinical Implications
The biological activity of allopurinol sodium underscores its multifaceted role in managing hyperuricemia and protecting renal function. Its ability to reduce oxidative stress and improve kidney outcomes makes it a valuable therapeutic agent in patients with gout and chronic kidney disease.
Propriétés
Numéro CAS |
17795-21-0 |
---|---|
Formule moléculaire |
C5H4N4NaO+ |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
Clé InChI |
PTJRZVJXXNYNLN-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
SMILES isomérique |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
SMILES canonique |
C1=NNC2=C1C(=O)NC=N2.[Na+] |
Key on ui other cas no. |
17795-21-0 |
Synonymes |
NA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.